Cas no 66885-68-5 ((2E)-3-(4-formylphenyl)prop-2-enoic acid)

(2E)-3-(4-Formylphenyl)prop-2-enoic acid is a versatile cinnamic acid derivative featuring both an α,β-unsaturated carboxylic acid moiety and a formyl functional group. This bifunctional compound serves as a valuable synthetic intermediate in organic chemistry, particularly for constructing conjugated systems and heterocyclic frameworks. The electron-withdrawing formyl group enhances the reactivity of the double bond in Michael addition reactions, while the carboxylic acid allows for further derivatization via esterification or amidation. Its extended π-conjugation system makes it useful in materials science for designing organic semiconductors or fluorescent probes. The compound's crystalline nature facilitates purification, and its well-defined functional groups enable precise regioselective modifications in pharmaceutical synthesis.
(2E)-3-(4-formylphenyl)prop-2-enoic acid structure
66885-68-5 structure
Product Name:(2E)-3-(4-formylphenyl)prop-2-enoic acid
CAS No:66885-68-5
MF:C10H8O3
MW:176.168723106384
MDL:MFCD00006955
CID:395628
PubChem ID:5357280
Update Time:2025-07-02

(2E)-3-(4-formylphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Propenoic acid, 3-(4-formylphenyl)-, (2E)-
    • 4-FORMYLCINNAMIC ACID
    • TRANS-4-FORMYLCINNAMIC ACID
    • (E)-3-(4-formylphenyl)acrylic acid
    • (E)-4-(2'-carboxyallyl)benzaldehyde
    • (E)-4-formylcinnamic acid
    • AC1L3ZRM
    • acide p-formil cinnamique trans
    • AG-E-68029
    • ANW-25105
    • CTK1J4160
    • CTK3J7232
    • KB-186273
    • p-formyl-cinnamic acid
    • p-Formylcinnamic acid
    • p-formyl-trans-cinnamic acid
    • trans-p-formylcinnamic acid
    • (2E)-3-(4-formylphenyl)prop-2-enoic acid
    • CS-0059290
    • A816688
    • 4-(2-CARBOXYVINYL)BENZALDEHYDE
    • J-501919
    • EN300-323195
    • AS-63144
    • 2-Propenoic acid, 3-(4-formylphenyl)-
    • NSC74480
    • NS00050999
    • NSC 74480
    • 3-(4-formylphenyl)acrylic acid
    • AKOS004116465
    • trans 4-formyl-cinnamic acid
    • 23359-08-2
    • (E)-3-(4-formylphenyl)prop-2-enoic acid
    • AKOS025310671
    • (E)-3-(4-formylphenyl)acrylicacid
    • LBOUHDMYVURTMA-AATRIKPKSA-N
    • 3-(4-formylphenyl)prop-2-enoic acid
    • NSC-74480
    • (2E)-3-(4-formylphenyl)acrylic acid
    • p-Formylcinnamicacid
    • Z1255434745
    • 66885-68-5
    • 4-Formylcinnamic acid, predominantly trans
    • EINECS 245-608-9
    • SCHEMBL210124
    • MDL: MFCD00006955
    • Inchi: 1S/C10H8O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-7H,(H,12,13)/b6-5+
    • InChI Key: LBOUHDMYVURTMA-AATRIKPKSA-N
    • SMILES: O=CC1C=CC(/C=C/C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 176.04734
  • Monoisotopic Mass: 176.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 54.4Ų

Experimental Properties

  • Melting Point: 251-254 °C (dec.)(lit.)
  • PSA: 54.37

(2E)-3-(4-formylphenyl)prop-2-enoic acid Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi

(2E)-3-(4-formylphenyl)prop-2-enoic acid Pricemore >>

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